molecular formula C12H13ClN2OS B2573874 N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide CAS No. 847783-40-8

N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide

Cat. No.: B2573874
CAS No.: 847783-40-8
M. Wt: 268.76
InChI Key: KCMXHYDEJVLZIK-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide is a chemical compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms in their structure, which contribute to their unique chemical properties and biological activities

Biochemical Analysis

Biochemical Properties

N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division . Additionally, it binds to DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antibacterial properties . The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it induces apoptosis by activating the caspase cascade and upregulating pro-apoptotic genes . In bacterial cells, it disrupts cell wall synthesis and inhibits protein synthesis, leading to cell death . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and energy depletion.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and DNA, through hydrogen bonding and hydrophobic interactions . This binding leads to enzyme inhibition or activation, depending on the target. For instance, it inhibits dihydrofolate reductase by binding to its active site, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis . Additionally, it can modulate gene expression by interacting with transcription factors and altering their activity, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its biological activity and continues to exert its effects on cellular function. Some degradation products may form over time, which could potentially influence its activity and efficacy. In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activity, without significant toxicity . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic outcome. It is crucial to determine the optimal dosage to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins. For example, it may bind to albumin in the bloodstream, facilitating its transport to target tissues. Additionally, its distribution within cells is influenced by its affinity for specific organelles and cellular structures.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it influences cellular metabolism and energy production. The subcellular localization of the compound is crucial for its biological activity and determines its specific effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide typically involves the following steps:

  • Formation of 1,3-benzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride.

  • Alkylation: The 1,3-benzothiazole is then alkylated with ethyl iodide to introduce the ethyl group, forming 1-(1,3-benzothiazol-2-yl)ethylamine.

  • Acetylation: The resulting amine is acetylated using chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the benzothiazole ring or the acetyl group can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed:

  • Oxidation Products: Benzothiazole-2-yl ketones.

  • Reduction Products: Benzothiazole-2-yl alcohols or amines.

  • Substitution Products: Halogenated benzothiazoles or substituted acetamides.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its antibacterial and antifungal properties.

  • Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

  • N-(1,3-benzothiazol-2-yl)-1-naphthamide

  • N-(1,3-benzothiazol-2-yl)-arylamides

This comprehensive overview highlights the significance of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide in scientific research and its potential applications across various fields. Further studies are needed to fully explore its properties and therapeutic potential.

Properties

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-8(15(2)11(16)7-13)12-14-9-5-3-4-6-10(9)17-12/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMXHYDEJVLZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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